molecular formula C8H9BrN2 B1375079 6-Bromo-1,2,3,4-tetrahydroquinoxaline CAS No. 89980-70-1

6-Bromo-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1375079
CAS RN: 89980-70-1
M. Wt: 213.07 g/mol
InChI Key: YWRDQVNEWKPADI-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C8H9BrN2 . It has a molecular weight of 213.07 g/mol . The compound is typically stored at temperatures below -10°C .


Molecular Structure Analysis

The InChI code for 6-Bromo-1,2,3,4-tetrahydroquinoxaline is 1S/C8H9BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2 . The compound’s structure includes a bromine atom attached to the 6th carbon in the quinoxaline ring .


Physical And Chemical Properties Analysis

6-Bromo-1,2,3,4-tetrahydroquinoxaline has a molecular weight of 213.07 g/mol . It has a topological polar surface area of 24.1 Ų and a complexity of 140 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Aryl-Substituted Quinolines

6-Bromo-1,2,3,4-tetrahydroquinoxaline: is utilized in the synthesis of aryl-substituted quinolines through Suzuki–Miyaura coupling reactions . This process involves the catalyzed cross-coupling of halogenated tetrahydroquinolines with substituted phenylboronic acids, leading to the formation of various aryl-, diaryl-tetrahydroquinolines, and quinolines. These compounds are characterized by their high yields and are significant for their medicinal properties.

Development of Medicinal Chemistry

The compound serves as a precursor for numerous bioactive quinoline derivatives . Its halogenated nature makes it a crucial initiator for new methods in medicinal chemistry, contributing to the development of compounds with a wide range of medicinal benefits, including anti-asthmatic, anti-inflammatory, antimalarial, anticancer, and antibiotic activities.

Organic Synthesis

In synthetic organic chemistry, 6-Bromo-1,2,3,4-tetrahydroquinoxaline is valued for its high reactivity and diverse chemical properties . It forms the basis of many bioactive natural substances and potential drugs, making it an essential component in the synthesis of various organic compounds.

NMR Spectroscopy Analysis

The compound’s structure and derivatives can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy . This analytical technique is pivotal in confirming the formation of the desired products in chemical reactions involving 6-Bromo-1,2,3,4-tetrahydroquinoxaline.

Research on Disease Development

Research indicates that damage caused by certain compounds has been linked to the development of diseases such as cancer, cardiovascular disease, atherosclerosis, and Alzheimer’s disease . 6-Bromo-1,2,3,4-tetrahydroquinoxaline may be used in studies to understand the molecular mechanisms underlying these conditions.

Synthesis of Peralkylated Hexaboranes

The compound is also involved in the synthesis of peralkylated hexaboranes. It reacts with boron tribromide to yield 6-bromo derivatives in quantitative yield . These derivatives are significant in the study of boron chemistry and the development of boron-containing drugs.

Safety and Hazards

6-Bromo-1,2,3,4-tetrahydroquinoxaline is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling the compound .

properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRDQVNEWKPADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735558
Record name 6-Bromo-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89980-70-1
Record name 6-Bromo-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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